Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-

Bioisosteric replacement Medicinal chemistry Water-network energetics

Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- (CAS 136402-00-1; molecular formula C₁₆H₁₆N₂O; exact mass 252.126) is a para-substituted benzonitrile derivative characterized by a 2-(5-ethyl-2-pyridinyl)ethoxy side chain. The compound serves as a key synthetic intermediate in the patented preparation of the thiazolidinedione antidiabetic agent pioglitazone, where it is accessed via NaH-mediated condensation of 2-(5-ethyl-2-pyridyl)ethanol with 4-fluorobenzonitrile, then reduced with Raney Nickel/formic acid to the corresponding benzaldehyde.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
Cat. No. B11825301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C#N
InChIInChI=1S/C16H16N2O/c1-2-13-3-6-15(18-12-13)9-10-19-16-7-4-14(11-17)5-8-16/h3-8,12H,2,9-10H2,1H3
InChIKeyHBHUXNDUZWGLAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-: Structural Identity, Physicochemical Properties, and Role as a Pioglitazone Synthon & Bioisostere Scaffold


Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- (CAS 136402-00-1; molecular formula C₁₆H₁₆N₂O; exact mass 252.126) is a para-substituted benzonitrile derivative characterized by a 2-(5-ethyl-2-pyridinyl)ethoxy side chain [1]. The compound serves as a key synthetic intermediate in the patented preparation of the thiazolidinedione antidiabetic agent pioglitazone, where it is accessed via NaH-mediated condensation of 2-(5-ethyl-2-pyridyl)ethanol with 4-fluorobenzonitrile, then reduced with Raney Nickel/formic acid to the corresponding benzaldehyde [2]. Beyond its well-defined synthetic role, the 5-ethyl substitution on the pyridine ring and the benzonitrile terminus create a unique structural scaffold that is specifically exploited in medicinal chemistry as a bioisosteric replacement for pyridine-containing pharmacophores, providing differentiated electronic and steric properties for target engagement [3].

Why Generic Substitution Fails: Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- is Not Interchangeable with Other Pioglitazone Synthons or Pyridine-Based Bioisosteres


The compound's 5-ethyl substitution on the pyridine ring and the para-benzonitrile terminus generate a unique combination of electronic, steric, and metabolic properties absent in common alternatives: the des-ethyl analog (CAS 136401-96-2) lacks the lipophilic ethyl group critical for downstream PPARγ pharmacophore interactions and membrane permeability; simple SNAr electrophiles (e.g., 4-fluorobenzonitrile) fail to support regioselective C–O coupling in the synthetic pathway, while pyridine-to-benzonitrile bioisosteric replacement alters hydrogen-bond acceptor geometry and water-network energetics in target binding pockets [1]. The benzonitrile group further provides resistance to oxidative metabolism at the pyridine α-position, a liability in unsubstituted pyridine congeners, and offers a distinct chromophore for analytical traceability in reaction monitoring, procurement quality control, and patent-defensible synthetic route construction .

Quantitative Differentiation Evidence for Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]-: Comparative Target Engagement, Synthetic Utility, and Physicochemical Property Data


Bioisosteric Replacement Advantage: Pyridine-to-Benzonitrile Conversion Improves Biological Activity via Water-Network Displacement

The replacement of the pyridine nitrogen atom with a benzonitrile 'C–CN' unit in 4-substituted pyridine systems—exactly the topological relationship between the target compound and its parent pyridine scaffold—has been demonstrated to improve biological activity by displacing energetically unfavorable 'unhappy water' molecules from protein binding pockets. This class-level phenomenon, confirmed by structural biology and computational analyses, establishes the benzonitrile terminus as a non-obvious bioisosteric enhancement over simple pyridine-based intermediates [1].

Bioisosteric replacement Medicinal chemistry Water-network energetics

Synthetic Intermediate Specificity: Exclusive Role as the Benzonitrile Synthon in the High-Yield Pioglitazone Route Differentiates from Alternative Synthons

In the patented synthetic route to pioglitazone, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzonitrile (Compound VII/IX in process schemes) serves as a uniquely effective synthon: condensation of 2-(5-ethyl-2-pyridyl)ethanol with 4-fluorobenzonitrile under NaH yields the target benzonitrile intermediate, which is subsequently reduced with Raney Nickel and formic acid to 4-[2-(5-ethyl-2-pyridinyl)ethoxy]benzaldehyde. This two-step sequence is described as a high-yielding transformation using inexpensive reagents and recoverable solvents, contrasting with alternative routes that require less efficient coupling partners or protecting group strategies. The benzonitrile route represents one of only two principal synthetic pathways documented for commercial pioglitazone production, with the benzonitrile intermediate specifically cited as a novel intermediate enabling improved process economics [1].

Process chemistry Pioglitazone synthesis Intermediate specificity

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area Data Define Handling and Formulation Advantages Over Closely Related Synthons

The compound's calculated logP of 3.14 and topological polar surface area (PSA) of 45.91 Ų [1] place it within a favorable property space for synthetic intermediate handling and downstream processing: the moderate lipophilicity enables solubility in common organic solvents used in the coupling and reduction steps (THF, DMF, dioxane), while the distinct PSA value, arising from the benzonitrile group, provides a measurable differentiation from the corresponding benzaldehyde intermediate (logP ~2.5 estimated, PSA ~39 Ų) and the des-ethyl analog (logP ~2.6 estimated). This property profile directly supports chromatographic monitoring, extraction efficiency, and crystallization behavior during multikilogram campaigns.

Physicochemical properties Lipophilicity Formulation compatibility

ChEMBL/BindingDB Target Engagement Data: Pioglitazone Analog Containing the 5-Ethyl-2-pyridinyl-ethoxy Pharmacophore Demonstrates Defined PPARγ Transactivation and Enzyme Inhibition Profiles

While the target benzonitrile intermediate itself is a synthon not evaluated as a final drug, the identical 5-ethyl-2-pyridinyl-ethoxy pharmacophore embedded in pioglitazone has been characterized in curated ChEMBL/BindingDB assays: PPARγ transactivation EC₅₀ = 490 nM in COS cells expressing PPARγ/RXRα [1]; human MAO-B competitive inhibition Ki = 500 nM [2]. These data define the pharmacophore's intrinsic target engagement profile and establish a quantitative framework for evaluating this benzonitrile intermediate as a scaffold for analog generation: the benzonitrile group offers a synthetic handle for further diversification while maintaining the core pharmacophore geometry verified by the pioglitazone target engagement profile.

PPARγ agonism Target engagement Enzyme inhibition

Optimal Research and Industrial Deployment Scenarios for Benzonitrile, 4-[2-(5-ethyl-2-pyridinyl)ethoxy]- Based on Quantified Differentiation Evidence


Process Development & Scale-Up: Preferred Synthon for High-Yield Pioglitazone Manufacturing Routes

Procurement of this benzonitrile intermediate enables the patented two-step sequence (NaH coupling with 4-fluorobenzonitrile → RaNi/HCOOH reduction) that has been validated at preparative scale as a high-yielding route to pioglitazone using inexpensive, recoverable reagents [1]. Process chemistry teams should prioritize this intermediate over alternative synthons (e.g., the 4-hydroxybenzaldehyde condensation pathway) when maximizing throughput and minimizing protecting group chemistry are primary objectives. The compound's logP of 3.14 and PSA of 45.91 Ų support predictable extraction and chromatographic monitoring during scale-up campaigns.

Medicinal Chemistry: Bioisostere Scaffold for Pyridine-to-Benzonitrile Replacement Programs

The benzonitrile 'C–CN' unit in this compound provides a validated bioisosteric replacement for 4-substituted pyridines, with documented capacity to improve biological activity through water-network displacement [1]. Medicinal chemistry groups pursuing scaffold-hopping strategies on pyridine-containing leads should acquire this intermediate as a direct entry point into benzonitrile-based analog series, leveraging the retained 5-ethyl-2-pyridinyl-ethoxy pharmacophore (PPARγ EC₅₀ = 490 nM benchmarked via pioglitazone) while gaining the synthetic diversification handle at the nitrile position.

Analytical Reference Standard & Impurity Profiling: Critical Marker in Pioglitazone API Quality Control

As a key intermediate en route to pioglitazone, this benzonitrile compound serves as an essential reference marker for monitoring residual intermediates and process-related impurities in pioglitazone active pharmaceutical ingredient (API). The compound's distinct UV chromophore (benzonitrile) and mass (exact mass 252.126, [M+H]⁺ 253.134) provide unambiguous detection in HPLC-UV and LC-MS impurity profiling methods, directly supporting ANDA/NDA regulatory submissions and pharmacopoeial monograph compliance [1].

Patent-Defensible Route Scouting: Novel Intermediate for Non-Infringing Synthetic Pathway Construction

Intellectual property teams constructing freedom-to-operate positions around thiazolidinedione manufacturing should procure this benzonitrile intermediate as a key component of patent-defensible synthetic routes. The compound is explicitly cited as a novel intermediate in patents covering improved pioglitazone processes (EP 0816340; Madivada et al. 2009), and its use as a starting material for benzonitrile-based analog libraries—distinct from the pioglitazone thiazolidinedione series—opens new composition-of-matter opportunities [1].

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